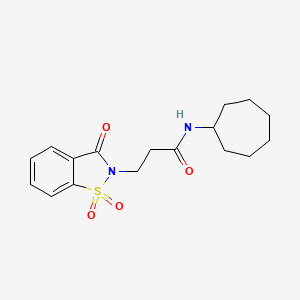![molecular formula C20H25N5O B2693490 N-Benzyl-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide CAS No. 2415519-38-7](/img/structure/B2693490.png)
N-Benzyl-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Benzyl-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide” is a compound that has been studied for its potential as an inhibitor of Protein Kinase B (PKB or Akt), which is an important component of intracellular signaling pathways regulating growth and survival . The compound is part of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines .
Synthesis Analysis
The compound was synthesized through the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines . This process provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .Molecular Structure Analysis
The molecular structure of the compound includes a pyrimidine ring, which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . The compound also contains a piperidine ring, which is a common feature in many pharmaceuticals .Chemical Reactions Analysis
The compound is active in cellular assays, but compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The linker group between the piperidine and the lipophilic substituent was varied to identify potent and orally bioavailable inhibitors of PKB .Mecanismo De Acción
Propiedades
IUPAC Name |
N-benzyl-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c26-20(22-14-16-4-2-1-3-5-16)24-12-9-18(10-13-24)25(17-6-7-17)19-8-11-21-15-23-19/h1-5,8,11,15,17-18H,6-7,9-10,12-14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNWHTCYRXVRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(CC2)C(=O)NCC3=CC=CC=C3)C4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

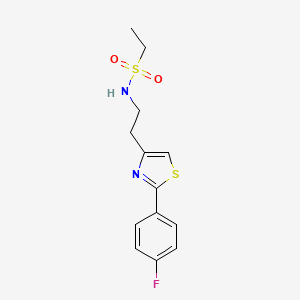
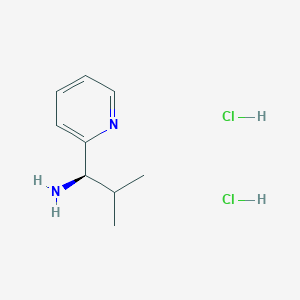
![tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B2693411.png)
![(NE)-N-[(5-fluoro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2693415.png)
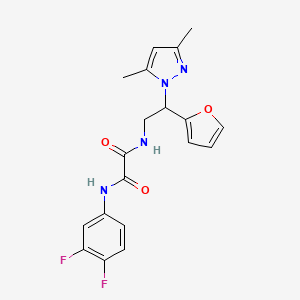
![3-(3-fluorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2693417.png)

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2693419.png)
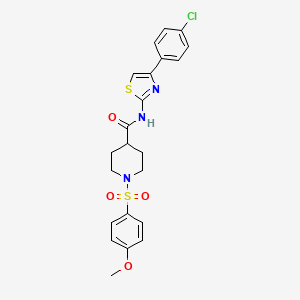

![2-Chloro-N-[[1-(2,6-difluorophenyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2693423.png)
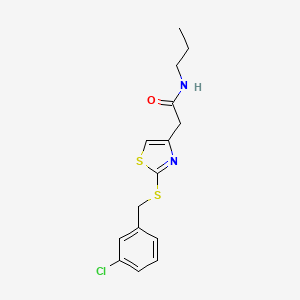
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2693425.png)
